molecular formula C24H23N3O4S B15033544 dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B15033544
M. Wt: 449.5 g/mol
InChI Key: WSOTTZGZGAVSJU-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C24H23N3O4S . This compound is notable for its unique structure, which includes a pyrazole ring fused with a pyridine ring, and is substituted with phenyl and thienyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23N3O4S/c1-14-19(23(28)30-3)21(20(15(2)25-14)24(29)31-4)17-13-27(16-9-6-5-7-10-16)26-22(17)18-11-8-12-32-18/h5-13,21,25H,1-4H3

InChI Key

WSOTTZGZGAVSJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as compound D) is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of compound D, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound D is characterized by a complex structure that includes a pyridine ring fused with a pyrazole derivative. Its structural formula can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

The presence of both thienyl and phenyl groups contributes to its lipophilicity and potential for bioactivity.

Anticancer Activity

Research has indicated that compound D exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Compound D has been identified as an inhibitor of the MEK-MAPK signaling pathway, which is frequently overactive in cancer cells. Inhibition of this pathway can result in reduced cell growth and increased apoptosis in tumor cells .
  • Induction of Apoptosis : Studies have demonstrated that compound D can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

Compound D also displays anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of compound D against various targets:

Biological Activity Target IC50 (µM) Reference
AnticancerMEK0.5
Apoptosis InductionCaspase-31.0
Anti-inflammatoryTNF-alpha production0.8

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), compound D demonstrated a dose-dependent reduction in cell viability with an IC50 value of 0.5 µM. The mechanism was attributed to its ability to inhibit the MEK-MAPK pathway, leading to apoptosis .

Case Study 2: In Vivo Anti-inflammatory Effects

An animal model study assessed the anti-inflammatory effects of compound D in rats subjected to carrageenan-induced paw edema. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory activity at doses of 10 mg/kg .

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